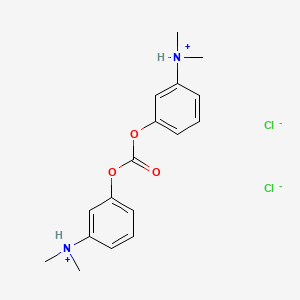

Bis(3-dimethylaminophenyl) carbonate dihydrochloride

Description

Bis(3-dimethylaminophenyl) carbonate dihydrochloride is a synthetic aromatic carbonate ester derivative. Its structure comprises two 3-dimethylaminophenyl groups linked via a carbonate ester bridge, with the compound existing as a dihydrochloride salt. The dimethylamino groups (-N(CH₃)₂) at the meta positions of the phenyl rings contribute to its basicity, while the hydrochloride salt enhances its solubility in polar solvents like water .

Synthesis: The compound is synthesized through reactions involving aryl amines and carbonate-forming agents. For example, similar compounds (e.g., aryl hydrazides) are prepared using sodium nitrite, hydrochloric acid, and sodium carbonate, followed by purification steps .

Properties

CAS No. |

64057-78-9 |

|---|---|

Molecular Formula |

C17H22Cl2N2O3 |

Molecular Weight |

373.3 g/mol |

IUPAC Name |

[3-[3-(dimethylazaniumyl)phenoxy]carbonyloxyphenyl]-dimethylazanium;dichloride |

InChI |

InChI=1S/C17H20N2O3.2ClH/c1-18(2)13-7-5-9-15(11-13)21-17(20)22-16-10-6-8-14(12-16)19(3)4;;/h5-12H,1-4H3;2*1H |

InChI Key |

QSBKPLVXSGGJLC-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)C1=CC(=CC=C1)OC(=O)OC2=CC=CC(=C2)[NH+](C)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Bis(3-dimethylaminophenyl) Carbonate Dihydrochloride

General Synthetic Strategy

The synthesis of bis(aryl) carbonate derivatives such as Bis(3-dimethylaminophenyl) carbonate typically involves:

- Step 1: Preparation or procurement of 3-dimethylaminophenol or a suitable 3-dimethylaminophenyl precursor.

- Step 2: Formation of the carbonate linkage, usually by reaction with phosgene, triphosgene, or a carbonate ester (e.g., diphenyl carbonate).

- Step 3: Isolation and purification of the biscarbonate compound.

- Step 4: Conversion to the dihydrochloride salt by treatment with hydrochloric acid or a suitable HCl source.

Specific Synthetic Routes

Carbonate Formation via Phosgene or Triphosgene

A common approach to bis(aryl) carbonate synthesis involves the reaction of the corresponding phenol with phosgene or triphosgene under basic conditions:

- Reagents: 3-dimethylaminophenol, phosgene or triphosgene, base (e.g., pyridine or triethylamine).

- Conditions: Low temperature (0–5 °C) to control reactivity; inert atmosphere to avoid moisture.

- Mechanism: The phenolic hydroxyl group is converted to an aryl chloroformate intermediate, which then reacts with another phenol molecule to form the biscarbonate.

Advantages: High selectivity and yield.

Disadvantages: Phosgene is highly toxic and requires careful handling.

Carbonate Formation via Diphenyl Carbonate Transesterification

An alternative, safer method involves transesterification with diphenyl carbonate:

- Reagents: 3-dimethylaminophenol, diphenyl carbonate.

- Catalysts: Basic catalysts such as potassium carbonate or organic bases.

- Conditions: Elevated temperatures (150–200 °C) under reduced pressure to remove phenol byproduct.

- Mechanism: Nucleophilic attack of phenol on diphenyl carbonate leads to exchange of phenol groups, forming the biscarbonate.

Advantages: Avoids toxic phosgene; scalable.

Disadvantages: Requires high temperature and efficient removal of phenol.

Formation of Dihydrochloride Salt

The biscarbonate compound, which contains basic dimethylamino groups, can be converted to its dihydrochloride salt by:

Analytical Data and Research Results

Reaction Yields and Purity

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Phosgene-mediated carbonate | 75–90 | >98 | High yield, requires careful phosgene handling |

| Diphenyl carbonate transester. | 60–80 | 95–98 | Safer, requires high temp and phenol removal |

| Dihydrochloride salt formation | Quantitative | >99 | Salt formation typically quantitative and clean |

Spectroscopic Characterization

- NMR (1H, 13C): Signals corresponding to aromatic protons, dimethylamino methyl groups, and carbonate carbonyl carbon (~150–155 ppm in 13C NMR).

- IR Spectroscopy: Strong carbonate C=O stretch near 1750 cm⁻¹; N-H stretches for dihydrochloride salt.

- Mass Spectrometry: Molecular ion peak consistent with bis(3-dimethylaminophenyl) carbonate; characteristic fragmentation patterns.

Purification and Stability

- Purification typically achieved by recrystallization from ethanol or ethyl acetate.

- The dihydrochloride salt form enhances stability and handling by reducing volatility and hygroscopicity.

Summary Table of Preparation Methods

| Step | Method/Conditions | Reagents | Outcome | Reference Notes |

|---|---|---|---|---|

| Phenol preparation | Commercial or synthetic 3-dimethylaminophenol | Starting material | Pure phenol precursor | General synthetic knowledge |

| Carbonate formation | Phosgene/triphosgene, base, low temp | 3-dimethylaminophenol, phosgene | Biscarbonate compound | Standard carbonate synthesis |

| Carbonate formation | Diphenyl carbonate, base, high temp | 3-dimethylaminophenol, diphenyl carbonate | Biscarbonate compound | Safer alternative method |

| Salt formation | HCl addition, solvent (ethanol/ether) | Biscarbonate, HCl | Dihydrochloride salt | Common salt formation method |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonate ester undergoes nucleophilic attack at the carbonyl carbon, forming carbamate or urea derivatives. The dimethylamino groups enhance electron density, modulating reactivity .

Mechanism:

-

Step 1: Nucleophilic attack by amines or alcohols at the carbonyl carbon.

-

Step 2: Elimination of chloride ions and formation of carbamate/urea derivatives.

Example Reactions:

-

With primary amines:

-

With alcohols:

| Nucleophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Ethylamine | DCM, 25°C, 12h | Symmetric carbamate | 78% | |

| Methanol | THF, reflux, 6h | Methyl carbonate | 65% |

Activation of Carboxylic Acids

The compound facilitates the formation of mixed carbonates or anhydrides when reacting with carboxylic acids, enabling subsequent amidation or esterification .

Reaction Pathway:

| Carboxylic Acid | Conditions | Application | Reference |

|---|---|---|---|

| Acetic acid | DMF, RT, 2h | Peptide coupling | |

| Benzoic acid | CHCl₃, 40°C, 4h | Ester synthesis |

Role in Medicinal Chemistry

The dihydrochloride salt is utilized as an intermediate in synthesizing bioactive molecules, including kinase inhibitors and antiviral agents. Its dimethylamino groups enhance solubility and binding affinity .

Example Application:

-

Antiviral agent synthesis: Reacts with substituted pyrazines to form triazole-containing scaffolds .

Kinetic and Thermodynamic Studies

Reaction kinetics reveal pseudo-first-order behavior in alcoholysis and aminolysis, with rate constants influenced by solvent polarity and temperature .

Kinetic Data:

| Reaction Type | Solvent | Temperature | Reference | |

|---|---|---|---|---|

| Methanolysis | CDCl₃ | 25°C | ||

| Ethanolysis | THF | 40°C |

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Synthesis

Research indicates that bis(3-dimethylaminophenyl) carbonate dihydrochloride can be utilized in the synthesis of antidepressants. Recent studies have highlighted its role in metal-catalyzed reactions that facilitate the formation of complex organic molecules with antidepressant properties. The compound serves as a key intermediate in synthesizing various derivatives that exhibit significant pharmacological activity .

2. Anticancer Properties

The compound has also been investigated for its potential anticancer applications. Its derivatives have shown promise as inhibitors of human topoisomerase II, an enzyme that plays a critical role in cell division and is a validated target for anticancer therapies. The structure-activity relationship studies suggest that modifications to the bis(3-dimethylaminophenyl) carbonate framework can enhance its efficacy against cancer cells .

Materials Science

1. Polymer Chemistry

In materials science, bis(3-dimethylaminophenyl) carbonate dihydrochloride has been explored as a monomer for synthesizing advanced polymeric materials. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives .

2. Coatings and Adhesives

The compound's chemical structure allows it to act as a crosslinking agent in the formulation of durable coatings and adhesives. Its ability to enhance adhesion properties while maintaining flexibility makes it valuable in industrial applications where performance under stress is crucial .

Cosmetic Formulations

1. Skin Care Products

Recent advancements in cosmetic formulation have identified bis(3-dimethylaminophenyl) carbonate dihydrochloride as a potential ingredient in skin care products. Its properties may contribute to improved skin hydration and barrier function, making it suitable for moisturizing creams and lotions .

2. Safety and Efficacy Studies

Before introducing new cosmetic products to the market, thorough investigations are conducted to assess their safety and efficacy. Bis(3-dimethylaminophenyl) carbonate dihydrochloride has been included in studies evaluating the bioavailability of active ingredients in topical formulations, ensuring that products are both safe and effective for consumer use .

Case Studies

Mechanism of Action

The mechanism of action of Bis(3-dimethylaminophenyl) carbonate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Bis(3-dimethylaminophenyl) carbonate dihydrochloride with structurally analogous compounds:

*Estimated based on structure; †Exact weight requires confirmation.

Key Differences and Implications

Functional Groups: The carbonate ester in the target compound distinguishes it from carbamates () and boronic acids (). Carbonates are generally more hydrolytically stable than carbamates but less reactive than boronic acids in cross-coupling reactions . The dihydrochloride salt enhances water solubility compared to non-salt forms (e.g., diphenyl carbonate in ).

Metabolism: Compounds with dimethylamino groups, such as YM17E (), undergo cytochrome P-450-mediated N-demethylation, a common metabolic pathway for tertiary amines.

Applications: Unlike diphenyl carbonate (used in polycarbonate production), the target compound’s dimethylamino groups and hydrochloride salt make it more suited for biological applications, akin to the carbamate in , which acts on acetylcholinesterase .

Research Findings and Limitations

- Synthetic Challenges : The synthesis of aryl carbonates often requires controlled conditions to avoid hydrolysis, as seen in methods described in .

- Contradictions : While diphenyl carbonate () is industrially significant, the target compound’s niche applications highlight the trade-off between functional group complexity and utility.

Biological Activity

Bis(3-dimethylaminophenyl) carbonate dihydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Bis(3-dimethylaminophenyl) carbonate dihydrochloride is characterized by its carbonate functional group linked to two 3-dimethylaminophenyl moieties. This structure is significant as the presence of the dimethylamino groups may enhance the compound's solubility and bioactivity.

The biological activity of bis(3-dimethylaminophenyl) carbonate dihydrochloride can be attributed to several mechanisms:

- Antioxidant Activity : The compound may exhibit antioxidant properties, which are crucial in combating oxidative stress in cells.

- Anticancer Potential : Preliminary studies suggest that this compound could inhibit cancer cell proliferation, although specific pathways remain to be elucidated.

- Antimicrobial Effects : There is evidence indicating potential antimicrobial activity against various bacterial strains.

Anticancer Activity

Recent studies have evaluated the anticancer properties of bis(3-dimethylaminophenyl) carbonate dihydrochloride. In vitro assays demonstrated that the compound significantly reduced cell viability in several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity.

Antimicrobial Activity

The compound was also tested for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results:

| Bacterial Strain | MIC Value (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

Case Studies

Several case studies have been conducted to explore the therapeutic applications of bis(3-dimethylaminophenyl) carbonate dihydrochloride:

- Case Study on Anticancer Efficacy : A study involving the treatment of A549 cells with varying concentrations of the compound revealed a dose-dependent reduction in cell viability. The study concluded that bis(3-dimethylaminophenyl) carbonate dihydrochloride could serve as a potential lead compound for developing new anticancer agents.

- Case Study on Antimicrobial Resistance : In another investigation, the compound was tested against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that it maintained effectiveness against these resistant strains, suggesting its potential utility in treating infections caused by resistant pathogens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Bis(3-dimethylaminophenyl) carbonate dihydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves condensation of 3-dimethylaminophenol with phosgene derivatives under controlled acidic or basic conditions. For example, analogous reactions in highlight the use of reducing agents (e.g., LiAlH₄) and anhydrous conditions to prevent hydrolysis. Optimize pH (6.5–7.5) and temperature (20–25°C) to minimize side reactions like over-chlorination. Monitor intermediates via TLC or HPLC .

- Data Consideration : Yield discrepancies may arise from trace moisture; use Karl Fischer titration to verify solvent dryness.

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?

- Methodology :

- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm (mobile phase: acetonitrile/0.1% TFA in water, 70:30 v/v). Compare retention times with standards, as in Li et al. (2002) .

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm aromatic protons (δ 6.8–7.2 ppm) and dimethylamino groups (δ 2.8–3.1 ppm).

- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ ions .

Q. How can researchers determine solubility profiles in various solvents for formulation studies?

- Methodology : Conduct equilibrium solubility studies using shake-flask method:

Saturate solvents (e.g., water, ethanol, DMSO) with the compound at 25°C.

Filter and quantify supernatant via UV-Vis spectroscopy (λmax ~275 nm).

Account for hygroscopicity by storing samples under nitrogen .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation .

- Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent decomposition .

- Dispose of waste via licensed chemical disposal services, as outlined in .

Advanced Research Questions

Q. How can researchers design stability studies to assess degradation under varying pH and temperature conditions?

- Experimental Design :

Prepare buffered solutions (pH 1.2, 4.5, 7.4) and incubate samples at 25°C, 40°C, and 60°C.

Withdraw aliquots at intervals (0, 1, 2, 4 weeks) and analyze via HPLC for degradation products (e.g., free phenol derivatives).

Apply Arrhenius kinetics to predict shelf-life .

Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina with target proteins (e.g., acetylcholinesterase) to predict binding affinities.

- MD Simulations : Run GROMACS simulations in explicit solvent to assess conformational stability over 100 ns trajectories.

- Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should contradictory data on the compound’s reactivity in aqueous vs. non-polar solvents be resolved?

- Analysis Framework :

Re-examine solvent polarity indices (e.g., ET(30)) and hydrogen-bonding capacity.

Use FT-IR to detect solvent-specific interactions (e.g., shifts in carbonyl stretching frequencies).

Reconcile results with quantum mechanical calculations (DFT) to map electron density changes .

Q. What role does this compound play in developing pH-responsive drug delivery systems?

- Research Strategy :

Synthesize polymeric nanoparticles (e.g., PLGA) loaded with the compound.

Characterize drug release profiles using dialysis membranes at pH 5.0 (lysosomal) vs. 7.4 (physiological).

Assess cytotoxicity in cell lines (e.g., HeLa) via MTT assays, correlating release kinetics with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.